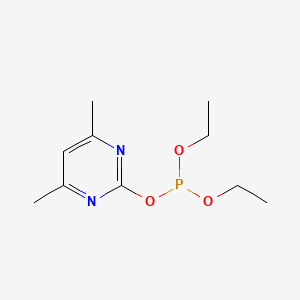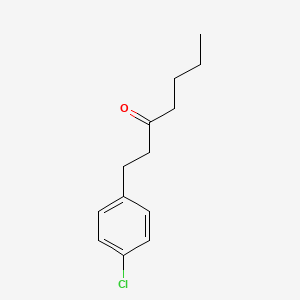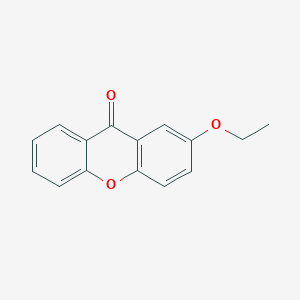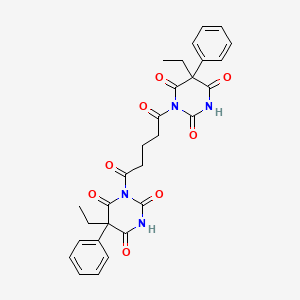
Gluphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gluphene is a compound that has garnered significant interest in recent years due to its unique properties and potential applications across various fields. It is a derivative of graphene, a single layer of carbon atoms arranged in a hexagonal lattice. This compound retains many of the remarkable properties of graphene, such as high electron mobility, thermal conductivity, and mechanical strength, making it a promising material for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Gluphene involves several synthetic routes, primarily focusing on the exfoliation of graphite or the chemical vapor deposition (CVD) method.
Exfoliation: This method involves the mechanical or chemical exfoliation of graphite to obtain single or few-layered this compound sheets. Mechanical exfoliation can be achieved using adhesive tape, while chemical exfoliation involves the use of strong acids or oxidizing agents to break down graphite into this compound layers.
Chemical Vapor Deposition (CVD): In this method, a carbon-containing gas, such as methane, is decomposed at high temperatures in the presence of a metal catalyst, typically copper or nickel. The carbon atoms then deposit onto the substrate, forming this compound layers.
Industrial Production Methods
Industrial production of this compound often employs large-scale CVD processes due to their ability to produce high-quality and large-area this compound sheets. Additionally, advancements in robotic assembly and exfoliation techniques have improved the scalability and efficiency of this compound production.
化学反応の分析
Types of Reactions
Gluphene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form graphene oxide, which introduces oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxy groups.
Reduction: Graphene oxide can be reduced back to this compound using reducing agents like hydrazine or sodium borohydride.
Substitution: Functional groups can be introduced onto the this compound surface through substitution reactions, enhancing its chemical reactivity and compatibility with other materials.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate and sulfuric acid are commonly used.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are employed.
Substitution: Various organic reagents can be used to introduce functional groups under mild conditions.
Major Products Formed
Graphene Oxide: Formed through oxidation, it is a highly functionalized derivative of this compound.
Reduced Graphene Oxide: Obtained by reducing graphene oxide, it retains some functional groups while restoring the conductive properties of this compound.
科学的研究の応用
Gluphene has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the development of advanced materials.
Biology: Employed in biosensors and drug delivery systems due to its biocompatibility and large surface area.
Medicine: Investigated for its potential in cancer therapy, imaging, and tissue engineering.
Industry: Utilized in the production of high-performance batteries, supercapacitors, and flexible electronics.
作用機序
The mechanism by which Gluphene exerts its effects is primarily through its interaction with various molecular targets and pathways. Its high surface area and conductivity allow it to facilitate electron transfer processes, making it an effective catalyst and sensor material. In biological systems, this compound can interact with cellular membranes and proteins, influencing cellular functions and enabling targeted drug delivery.
類似化合物との比較
Similar Compounds
Graphene: The parent compound of Gluphene, known for its exceptional properties.
Graphene Oxide: An oxidized form of graphene with various functional groups.
Reduced Graphene Oxide: A partially reduced form of graphene oxide, retaining some functional groups.
Uniqueness of this compound
This compound stands out due to its tailored properties achieved through specific functionalization and reduction processes. Its versatility and ability to undergo various chemical modifications make it a unique and valuable material for a wide range of applications.
特性
CAS番号 |
100596-77-8 |
|---|---|
分子式 |
C29H28N4O8 |
分子量 |
560.6 g/mol |
IUPAC名 |
5-ethyl-1-[5-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-5-oxopentanoyl]-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H28N4O8/c1-3-28(18-12-7-5-8-13-18)22(36)30-26(40)32(24(28)38)20(34)16-11-17-21(35)33-25(39)29(4-2,23(37)31-27(33)41)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,30,36,40)(H,31,37,41) |
InChIキー |
WGHHIRFQOOSJAV-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


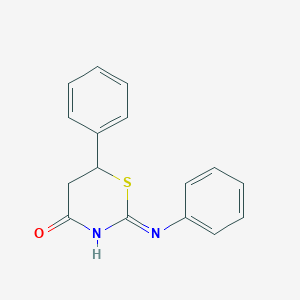
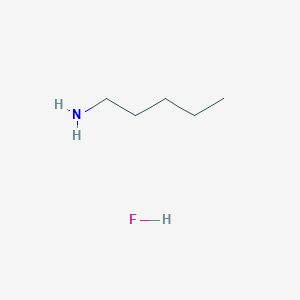
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

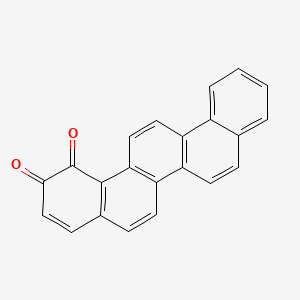
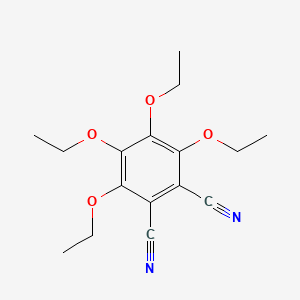
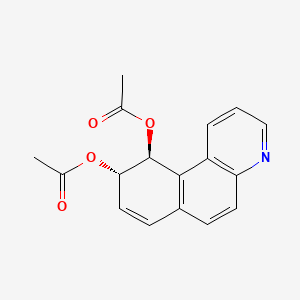
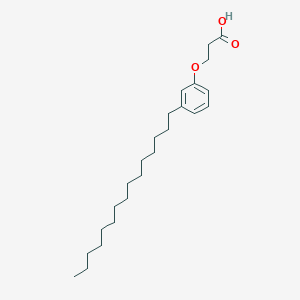
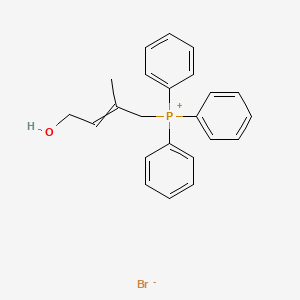
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
